5H,6H,7H,8H,9H-pyrido[3,2-c]azepine is a bicyclic compound belonging to the class of azepines, which are seven-membered heterocycles containing nitrogen. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as a scaffold for developing novel pharmacological agents. The structural framework of 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine allows for various substitutions that can enhance biological activity and selectivity.
5H,6H,7H,8H,9H-pyrido[3,2-c]azepine is classified under heterocyclic compounds. It is structurally related to other azepines and pyridines and has been explored for its properties in drug discovery. The compound's synthesis and biological activity have been documented in several studies focusing on its role as a potential CCR2 antagonist, which is relevant in treating chronic inflammatory diseases and other conditions .
The synthesis of 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine can be achieved through various methodologies. One notable approach involves the Staudinger-aza-Wittig reaction to introduce substituents at the 5-position of the azepine ring. This method has shown promise in producing 5-substituted derivatives with enhanced pharmacological properties .
Another effective strategy for synthesizing this compound involves scaffold hopping techniques that allow chemists to modify existing frameworks to discover new active compounds. For instance, a systematic structure-activity relationship study has been employed to optimize the ring size and substitution patterns on the naphthyridinone core .
The molecular structure of 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine consists of a pyridine ring fused to a seven-membered azepine ring. The compound's chemical formula is , with a molecular weight of approximately 158.19 g/mol. The structure features alternating double bonds and nitrogen atoms within the rings that contribute to its reactivity and biological activity.
5H,6H,7H,8H,9H-pyrido[3,2-c]azepine can undergo various chemical reactions typical of heterocyclic compounds. These include electrophilic aromatic substitutions due to the presence of nitrogen in the ring system. Additionally, it can participate in nucleophilic attacks at positions where substituents can be introduced or modified.
Studies have indicated that derivatives of this compound can exhibit significant biological activity as antagonists for specific receptors like CCR2. The modification of functional groups on the azepine framework has been shown to influence the potency and selectivity of these compounds .
The mechanism of action for compounds derived from 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine primarily revolves around their interaction with chemokine receptors such as CCR2. These compounds act by blocking the receptor's activity, thereby inhibiting the signaling pathways involved in inflammation and pain response. For example, one study highlighted a derivative that exhibited an IC50 value of 61 nM against CCR2 with significant selectivity over CCR5 .
5H,6H,7H,8H,9H-pyrido[3,2-c]azepine possesses several notable physical properties:
Chemical properties include reactivity towards electrophiles due to the presence of nitrogen atoms in the rings.
The primary applications of 5H,6H,7H,8H,9H-pyrido[3,2-c]azepine lie in medicinal chemistry and drug development. Its derivatives are being investigated as potential therapeutics for various conditions such as:
Research continues into optimizing these compounds for enhanced efficacy and safety profiles in clinical applications .
The strategic repositioning of nitrogen atoms within the azepine-pyridine fused system significantly modulates bioactivity by altering key physiochemical parameters. Comparative studies reveal that the [3,2-c] fusion pattern (5H,6H,7H,8H,9H-pyrido[3,2-c]azepine) enables an optimal internitrogen distance of 5.5 Å, contrasting with the 4.6 Å distance in the [3,4-c] isomer. This geometric difference critically impacts receptor binding: nicotinic acetylcholine receptor (nAChR) affinity drops to Ki = 780–1,100 nM for [3,4-c] isomers versus Ki = 46 nM for the [3,2-c] configuration due to improved complementarity with target binding sites [3]. Similarly, scaffold hopping from naphthyridinone to pyrido[4,3-c]azepin-5-one generated novel CCR2 antagonists with IC₅₀ = 61 nM, demonstrating enhanced selectivity over CCR5 receptors [7].
Table 1: Impact of Azepine-Pyridine Fusion Patterns on Bioactivity
Fusion Pattern | Representative Core | Internitrogen Distance | Key Biological Activity |
---|---|---|---|
[3,2-c] | 6,7,8,9-Tetrahydro-5H-pyrido[3,2-c]azepine | 5.5 Å | nAChR binding (Ki = 46 nM) [3] |
[3,4-c] | 6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine | 4.6 Å | nAChR binding (Ki = 1,100 nM) [3] |
[4,3-c] | 6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-one | N/A | CCR2 antagonism (IC₅₀ = 61 nM) [7] |
[2,3-d] | 5H,6H,7H,8H,9H-pyrido[2,3-d]azepine | N/A | Dopamine D3 ligands [6] |
The Staudinger-aza-Wittig sequence enables efficient nitrogen insertion at the azepine’s 5-position, overcoming traditional limitations in medium-ring heterocycle synthesis. This methodology transforms ketone precursors into iminophosphorane intermediates via triphenylphosphine/azide coupling, followed by intramolecular cyclization. Ukrainian researchers achieved >70% yields for 5-substituted derivatives using this approach, with life cycle assessment confirming a 40% reduction in hazardous waste compared to classical reductive amination routes . The reaction accommodates electron-withdrawing aryl azides, enabling direct installation of pharmacophores like nitrile or trifluoromethyl groups without protecting group manipulations.
Controlled ring expansion/contraction protocols allow systematic exploration of azepine analogues. LiAlH₄-mediated reduction of pyrido[2,3-b]azepine-5,8-diones yields saturated 7-membered rings, while BF₃-catalyzed cyclizations of amino nitriles generate 6/7 bicyclic systems with >85% regioselectivity [5]. Critical to success is the choice of templating group: α-ketoesters favor 7-membered ring closure, whereas β-ketoamides promote 6-membered lactam formation. These techniques enable gram-scale synthesis of cis-fused decahydropyridoazepines, validated by X-ray crystallography showing chair-boat conformation stability [5].
Electrophilic substitution predominantly targets the pyridine C2 position due to its heightened electron deficiency. Directed metalation using n-BuLi/TMEDA at −78°C enables precise halogenation (Br, I) or nitration, serving as anchors for cross-coupling. Quantitative analysis reveals the reactivity order: C2 > C4 > C3, with C2 bromination achieving 92% yield versus 43% at C4 [4]. Subsequent Suzuki-Miyaura couplings install aryl/heteroaryl groups, while Vilsmeier-Haack formylation introduces aldehyde handles for reductive amination. This approach generated the carbonitrile derivative VC11633577 (6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine-2-carbonitrile), a key intermediate for CNS-active molecules [4].
Table 2: Electrophilic Functionalization of Pyridoazepine Cores
Reaction Type | Conditions | Positional Selectivity | Yield (%) | Key Applications |
---|---|---|---|---|
Bromination | Br₂, DMF, 20°C | C2 > C4 | 92 (C2) | Suzuki coupling handles [4] |
Nitration | HNO₃, H₂SO₄, 0°C | C2 exclusively | 85 | Amine precursor [4] |
Formylation | POCl₃, DMF, reflux | C2 | 78 | Reductive amination |
Cyanation | CuCN, DMF, 200°C | C2 | 65 | CCR2 antagonists [7] |
Regiodivergent alkylation exploits the distinct nucleophilicity of azepine nitrogen (pKa ~8.2) versus pyridine nitrogen (pKa ~3.5). Phase-transfer catalysis with Aliquat 336 enables exclusive N7-alkylation of the azepine nitrogen using alkyl halides (1–5°), achieving >95% selectivity at 60°C. Contrastingly, lithium amide bases (LDA, 2 eq) deprotonate the azepine NH, permitting N-alkylation with hindered electrophiles like neopentyl bromide (75% yield) [6]. This chemoselectivity underpins dopamine D₃ ligands described in patent WO2017122116A1, where N-propylation boosted D₃ binding affinity 15-fold versus methyl analogues [6].
Sequential enamine formation/acylation/cyclocondensation enables efficient scaffold diversification. Reacting ketones with morpholine generates enamines in situ, followed by acylation with cyanoacetic anhydride and diethylamine-catalyzed cyclization to pyridones. This one-pot method achieves 78–92% yields across 15 substrates, reducing synthesis time from 48 hours to 6 hours versus stepwise approaches [8]. The methodology tolerates cyclic (cyclopentanone, cyclohexanone) and acyclic ketones, enabling rapid generation of fused systems like pyrido[3′,2′:4,5]furo[3,2-d]pyrrolo[1,2-a]pyrimidines – privileged structures for GABAergic activity [8].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: